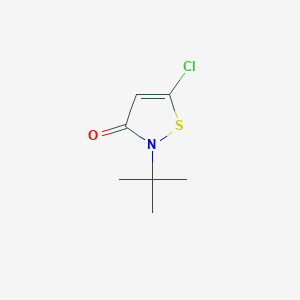
2-(tert-Butyl)-5-chloroisothiazol-3(2H)-one
Overview
Description
Synthesis Analysis
The synthesis of compounds related to 2-(tert-Butyl)-5-chloroisothiazol-3(2H)-one involves multiple steps and various starting materials. For instance, the synthesis of a chloropyridazinone derivative was achieved by reacting 1-tert-butylhydrazine with (Z)-2,3-dichloro-3-formylacrylic acid and (4-tert-butylphenyl) methanethiol . Another related compound, a thiadiazole derivative, was synthesized from tert-butyl 2-chlorosulfonyl-1,3,4-thiadiazole-5-carbamate, highlighting the strong interaction between the sulfonyl group and the thiadiazole ring . Additionally, a thiazol-2-amine derivative was prepared via the reduction of a benzylidene-thiazol-2-amine with NaBH4 . These methods demonstrate the versatility in synthesizing tert-butyl-containing heterocycles.
Molecular Structure Analysis
The molecular structures of the synthesized compounds are characterized by X-ray crystallography. The chloropyridazinone derivative crystallized in an orthorhombic space group, with inter- and intramolecular hydrogen bond interactions stabilizing the structure . The thiadiazole derivative displayed a distorted arrangement around the sulfur atom . In the case of the thiazol-2-amine derivative, the crystal water participates in intermolecular hydrogen bonds, forming an octatomic ring via an intramolecular hydrogen bond .
Chemical Reactions Analysis
The chemical reactions involved in the synthesis of these compounds are regioselective and can be influenced by the reaction media. For example, the synthesis of 1-tert-butyl-3(5)-trifluoromethyl-1H-pyrazoles showed high regioselectivity when NaOH in EtOH was used, while a mixture of regioisomers was obtained using 1-butyl-3-methylimidazolium tetrafluoroborate and pyridine . The reaction of 4-tert-butyl-5-(1,2,4-triazol-1-yl)-thiazol-2-amine with 2,4-dichlorobenzaldehyde led to the formation of a compound with antitumor activity .
Physical and Chemical Properties Analysis
The physical and chemical properties of these compounds are closely related to their molecular structures. The chloropyridazinone derivative has a density of 1.192 g/cm3 and exhibits specific intermolecular interactions . The thiazol-2-amine derivative has a density of 1.949 Mg/m3 and forms a three-dimensional network structure stabilized by π...π contacts . The antitumor activities of these compounds are significant, with IC50 values in the micromolar range against various cell lines, indicating their potential as therapeutic agents .
Scientific Research Applications
-
Application in Food Packaging
-
Emerging Contaminant of Concern
- Summary : Benzotriazole UV stabilizers (BUVs), a group of industrial chemicals used in various consumer products and industrial applications, are emerging contaminants of concern . BUVs have been detected in all environmental matrices and are detected in human breast milk .
- Results : BUVs such as UV-328 exhibit the characteristics of persistent organic pollutants (POPs); hence, it has been recently listed under Stockholm Convention POP list .
properties
IUPAC Name |
2-tert-butyl-5-chloro-1,2-thiazol-3-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10ClNOS/c1-7(2,3)9-6(10)4-5(8)11-9/h4H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XVHZFBOFVTZDHG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)N1C(=O)C=C(S1)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10ClNOS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50619287 | |
| Record name | 2-tert-Butyl-5-chloro-1,2-thiazol-3(2H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50619287 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
191.68 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(tert-Butyl)-5-chloroisothiazol-3(2H)-one | |
CAS RN |
850314-12-4 | |
| Record name | 2-tert-Butyl-5-chloro-1,2-thiazol-3(2H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50619287 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-Bromo-5-methyl-4,5,6,7-tetrahydrothiazolo[4,5-c]pyridine](/img/structure/B1342969.png)

![[1-(4-fluorophenyl)-1H-pyrazol-4-yl]methanol](/img/structure/B1342974.png)


![5-Bromo-1,3-dihydro-benzo[c]isothiazole 2,2-dioxide](/img/structure/B1342981.png)



![2-[4-(2,2,2-Trifluoroethoxy)phenoxy]ethan-1-amine](/img/structure/B1343008.png)



